molecular formula C13H10N4O5 B030264 1,3-Bis(4-nitrophenyl)urea CAS No. 587-90-6

1,3-Bis(4-nitrophenyl)urea

Cat. No. B030264
Key on ui cas rn: 587-90-6
M. Wt: 302.24 g/mol
InChI Key: JEZZOKXIXNSKQD-UHFFFAOYSA-N
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Patent
US04410697

Procedure details

9.81 g (50 mmoles) of methyl N-(4-nitrophenyl)carbamate, 6.9 g (50 mmoles) of 4-nitroaniline, 140 ml of xylene and 11.8 g (about 50 mmoles) of Genamin CS 302 D (a mixture of N,N-dimethyl-C10-18 alkylamines sold by the firm Hoechst AG) are introduced into a flask equipped with a reflux condenser, and the mixture is boiled. The yellow crystals of the end-product appear already in the 3rd minute of boiling, and the amount of the crystalline precipitate rapidly increases. After 0.5 hours of boiling the thick, orange crystal suspension is filtered in vacuo when hot, the filter cake is washed twich with 20 ml of hot xylene, each, and then with acetone, finally the product is dried in vacuo. 12.78 g (85.2%) of N,N'-bis(4-nitrophenyl)-urea are obtained. The product is uniform when examined by layer chromatography utilizing a 3:1 mixture of n-hexane and acetone as solvent, and the chromatographic appearance of the product is identical with that of the authentic sample.
Quantity
9.81 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethyl-C10-18 alkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:14])OC)=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:15]([C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1)([O-:17])=[O:16]>C1(C)C(C)=CC=CC=1>[N+:15]([C:18]1[CH:24]=[CH:23][C:21]([NH:22][C:11]([NH:10][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)=[O:14])=[CH:20][CH:19]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
9.81 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(OC)=O
Name
Quantity
6.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
N,N-dimethyl-C10-18 alkylamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
140 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the amount of the crystalline precipitate rapidly increases
FILTRATION
Type
FILTRATION
Details
the thick, orange crystal suspension is filtered in vacuo when hot
WASH
Type
WASH
Details
the filter cake is washed twich with 20 ml of hot xylene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each, and then with acetone, finally the product is dried in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.78 g
YIELD: PERCENTYIELD 85.2%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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